molecular formula C21H34O4 B14542360 Methyl 2,4-dihydroxy-6-tridecylbenzoate CAS No. 62071-08-3

Methyl 2,4-dihydroxy-6-tridecylbenzoate

Cat. No.: B14542360
CAS No.: 62071-08-3
M. Wt: 350.5 g/mol
InChI Key: HKWOGFSJSWHISJ-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-6-tridecylbenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of two hydroxyl groups at positions 2 and 4, a tridecyl chain at position 6, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dihydroxy-6-tridecylbenzoate typically involves the esterification of 2,4-dihydroxy-6-tridecylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of solid acid catalysts in a packed bed reactor can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dihydroxy-6-tridecylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.

    Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Methyl 2,4-dihydroxy-6-tridecylbenzoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-dihydroxy-6-tridecylbenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The tridecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-6-methylbenzoate
  • Methyl 2,4-dihydroxy-6-ethylbenzoate
  • Methyl 2,4-dihydroxy-6-propylbenzoate

Uniqueness

Methyl 2,4-dihydroxy-6-tridecylbenzoate is unique due to its long tridecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

62071-08-3

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 2,4-dihydroxy-6-tridecylbenzoate

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15-18(22)16-19(23)20(17)21(24)25-2/h15-16,22-23H,3-14H2,1-2H3

InChI Key

HKWOGFSJSWHISJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC

Origin of Product

United States

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